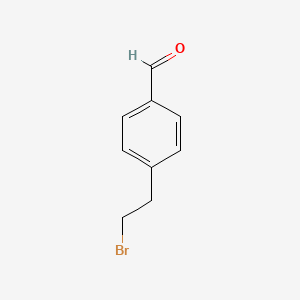

4-(2-Bromoethyl)benzaldehyde

Description

BenchChem offers high-quality 4-(2-Bromoethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEZEUJKYFXNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454678 | |

| Record name | 4-(2-bromoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-70-1 | |

| Record name | 4-(2-bromoethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(2-Bromoethyl)benzaldehyde CAS number and properties

The following technical guide details the properties, synthesis, and applications of 4-(2-Bromoethyl)benzaldehyde, a critical bifunctional building block in medicinal chemistry.

Dual-Functional Scaffold for Medicinal Chemistry & Materials Science

Part 1: Executive Summary

4-(2-Bromoethyl)benzaldehyde (CAS: 7617-70-1) is a versatile bifunctional intermediate characterized by two distinct reactive centers: an electrophilic aromatic aldehyde and an alkyl bromide positioned on a pendant ethyl chain.[1] This "dual-warhead" structure allows for orthogonal functionalization, making it an indispensable linchpin in the synthesis of heterocycles, drug conjugates, and surface-active materials.

Unlike its isomer 4-(bromomethyl)benzaldehyde, the ethyl spacer in this compound provides conformational flexibility and prevents the instability associated with benzylic halides. It is widely employed to introduce the 4-(2-aminoethyl)phenyl moiety (a phenethylamine isostere) into drug candidates via reductive amination sequences.

Part 2: Chemical Identity & Physical Properties

| Property | Specification |

| CAS Number | 7617-70-1 |

| IUPAC Name | 4-(2-Bromoethyl)benzaldehyde |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Colorless to pale yellow oil (darkens on storage) |

| Boiling Point | ~130–135 °C at 0.5 mmHg (Predicted) |

| Density | ~1.35 g/mL |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

| Stability | Sensitive to oxidation (air) and light. Store under inert gas at 2–8°C. |

Part 3: Synthesis Protocol (Rieche Formylation)

While various routes exist, the most scalable and atom-economical method involves the Rieche Formylation of (2-bromoethyl)benzene. This method avoids the use of unstable benzylic radical precursors.

Mechanism & Rationale

The reaction utilizes

Step-by-Step Protocol

Safety Precaution: TiCl₄ is violently reactive with water and fumes in air. DCME is a suspected carcinogen and lachrymator. All operations must be performed in a fume hood under nitrogen.

-

Reagent Preparation:

-

Charge a flame-dried 3-neck round-bottom flask with (2-bromoethyl)benzene (1.0 equiv) and anhydrous Dichloromethane (DCM) (5 mL/mmol).

-

Cool the solution to 0°C using an ice bath.

-

-

Lewis Acid Addition:

-

Add TiCl₄ (2.0 equiv) dropwise via a pressure-equalizing addition funnel. The solution will turn dark red/brown.

-

Stir for 15 minutes to ensure complexation.

-

-

Formylation:

-

Add

-dichloromethyl methyl ether (1.1 equiv) dropwise over 20 minutes, maintaining the temperature below 5°C. -

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the consumption of starting material.

-

-

Hydrolysis & Workup:

-

Pour the reaction mixture carefully onto crushed ice/water (exothermic!).

-

Stir vigorously for 30 minutes to hydrolyze the intermediate acetal/chloride species to the aldehyde.

-

Extract the aqueous layer with DCM (3x).

-

Wash combined organics with sat.[2] NaHCO₃ (to remove acid) and Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

-

The crude oil often contains minor ortho isomers. Purify via flash column chromatography on silica gel (Gradient: 0% → 10% EtOAc in Hexanes).

-

Caption: Rieche formylation pathway converting (2-bromoethyl)benzene to the target aldehyde via Lewis-acid catalyzed substitution.

Part 4: Reactivity Profile & Chemoselectivity

The utility of 4-(2-Bromoethyl)benzaldehyde lies in its ability to undergo orthogonal reactions.

Aldehyde-Selective Transformations (C-1)

The aldehyde is the "softer" electrophile and reacts rapidly with amines and carbon nucleophiles.

-

Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form secondary/tertiary amines. Crucial Note: The alkyl bromide remains intact under mild reductive amination conditions (pH 5–6), allowing for subsequent cyclization or substitution.

-

Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to a styrene derivative.

Bromide-Selective Transformations (C-β)

The alkyl bromide is a "hard" electrophile susceptible to S_N2 displacement.

-

Nucleophilic Substitution: Reacts with azides (NaN₃), thiols (R-SH), or phenoxides.

-

Finkelstein Reaction: Conversion to iodide (NaI/Acetone) to increase reactivity.

Divergent Workflow Example

To utilize both ends:

-

Step A: Protect aldehyde as a cyclic acetal (using ethylene glycol/TsOH).

-

Step B: Perform harsh S_N2 substitution on the bromide (e.g., with a bulky amine or cyanide).

-

Step C: Deprotect acetal back to aldehyde.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and alkyl bromide motifs.

Part 5: Applications in Drug Discovery

Linker Synthesis for PROTACs

The compound serves as a "short" linker. The aldehyde anchors to a cereblon/VHL ligand (via reductive amination), while the bromide reacts with the target protein ligand (via alkylation), creating a defined ethyl-phenyl spacer.

Heterocycle Construction (Isoquinolines)

It is a precursor to tetrahydroisoquinolines .

-

Protocol: Condensation with a primary amine yields an imine.[3][4] Acid-catalyzed cyclization (Pictet-Spengler type, though usually requiring electron-rich amines) or radical cyclization can close the ring using the ethyl bromide chain.

Surface Immobilization

The aldehyde group is used to form Schiff bases with amine-functionalized glass/silica surfaces, leaving the bromoethyl tail exposed for further "Click" chemistry (after conversion to azide) or direct nucleophilic displacement.

Part 6: Safety & Handling (MSDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Lachrymator: Like many benzyl/phenethyl halides, it can induce tearing.

-

-

Handling: Wear butyl rubber gloves. Use only in a certified chemical fume hood.

-

Storage: Store under Nitrogen/Argon at 4°C. The compound decomposes slowly to release HBr, which turns the liquid dark/brown. If dark, filter through a small plug of basic alumina before use.

References

-

Rieche Formylation Protocol

-

Synthesis of 4-(2-Bromoethyl)

-

PrepChem.[5] (n.d.). Synthesis of 4-(2-Bromoethyl)benzaldehyde.

-

Source:

-

-

Applications in Heterocyclic Chemistry

- Ghorab, M. M., et al. (2010).

-

Source: (Contextual application of bromoethyl-benzaldehydes).

-

Physical Property Data

- PubChem Database. Compound Summary for CID 10656207 (Isomer reference)

-

Source:

Sources

An In-Depth Technical Guide to the Synthesis of 4-(1-Bromoethyl)benzaldehyde via Benzylic Bromination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of 4-(1-Bromoethyl)benzaldehyde from 4-ethylbenzaldehyde. The core of this transformation is the Wohl-Ziegler reaction, a free-radical halogenation at the benzylic position using N-Bromosuccinimide (NBS). This document will dissect the strategic considerations for this synthesis, delve into the reaction mechanism, provide a detailed experimental protocol, and address potential challenges and side reactions. The information is tailored for professionals in chemical research and drug development who require a robust and reproducible synthetic method.

A Note on Regioselectivity: The target molecule, 4-(1-Bromoethyl)benzaldehyde, is the exclusive product expected from the radical bromination of 4-ethylbenzaldehyde. The benzylic position—the carbon atom directly attached to the aromatic ring—is highly activated towards radical formation due to resonance stabilization. Consequently, bromination at the terminal methyl group (to form 4-(2-bromoethyl)benzaldehyde) is not a feasible outcome under these conditions.

Strategic Analysis of the Transformation

The conversion of a benzylic C-H bond to a C-Br bond is a powerful tool in organic synthesis, transforming a relatively inert alkyl group into a versatile functional handle for subsequent nucleophilic substitutions or eliminations. For the synthesis of 4-(1-Bromoethyl)benzaldehyde, a free-radical pathway is the most efficient approach.

Why N-Bromosuccinimide (NBS)?

While molecular bromine (Br₂) can achieve benzylic bromination, it presents significant challenges. Br₂ can readily participate in electrophilic aromatic substitution on the electron-rich benzaldehyde ring or add across any potential carbon-carbon double bonds. N-Bromosuccinimide (NBS) is the preferred reagent because it serves as a source for a low, constant concentration of Br₂ in the reaction mixture.[1][2] This is achieved through the reaction of NBS with trace amounts of HBr generated during the reaction cycle.[3] This controlled release of bromine is critical to favor the desired radical substitution pathway over competing ionic pathways.[1][2]

The Free-Radical Mechanism

The Wohl-Ziegler bromination proceeds via a classic radical chain mechanism, which can be broken down into three distinct phases: initiation, propagation, and termination.[1][4]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. This generates two radicals. These initiator radicals then react with trace HBr or the substrate to begin the chain process.

-

Propagation: This is a two-step cycle.

-

A bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of 4-ethylbenzaldehyde. This is the rate-determining step and is highly selective due to the resonance stabilization of the resulting benzylic radical.

-

The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the desired product, 4-(1-Bromoethyl)benzaldehyde, and a new bromine radical, which continues the chain.[3][5]

-

-

Termination: The reaction concludes when two radicals combine in various ways to form stable, non-radical species.

Diagram of the Reaction Mechanism:

Caption: Free-radical mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Reagent and Equipment Table:

| Reagent/Equipment | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-Ethylbenzaldehyde | 134.18 | 10.0 | 1.34 g (1.28 mL) | Starting material. |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.87 g | Recrystallize if it has a yellow color.[6] |

| AIBN | 164.21 | 0.5 | 82 mg | Radical initiator. Benzoyl peroxide can also be used.[4] |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 50 mL | Anhydrous. Other non-polar solvents like cyclohexane can be used.[7] |

| Round-bottom flask | - | - | 100 mL | Must be oven-dried. |

| Reflux condenser | - | - | - | To prevent solvent loss. |

| Magnetic stirrer/hotplate | - | - | - | For heating and agitation. |

| Inert atmosphere setup | - | - | - | Nitrogen or Argon. |

Step-by-Step Procedure:

-

Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried to prevent side reactions.[4]

-

Reagent Addition: To the flask, add 4-ethylbenzaldehyde (1.34 g, 10.0 mmol), N-Bromosuccinimide (1.87 g, 10.5 mmol), and AIBN (82 mg, 0.5 mmol).

-

Solvent Addition: Add 50 mL of anhydrous carbon tetrachloride (CCl₄).[8]

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a tungsten lamp placed near the flask.[9]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion. A color change from colorless to pale yellow is often observed.[10] The solid succinimide byproduct will float to the surface as it is less dense than CCl₄.

-

Work-up (Quenching & Extraction):

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the solid succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (to remove any residual bromine), water, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is often an oil. It can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-(1-Bromoethyl)benzaldehyde.

Workflow Diagram:

Caption: General workflow for the synthesis and purification.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Expected Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift (δ, ppm) / m/z | Notes |

| ¹H NMR | Aldehyde proton (-CHO) | ~9.9 - 10.1 (singlet) | Highly deshielded proton. |

| Aromatic protons | ~7.5 - 7.9 (two doublets) | Protons ortho and meta to the aldehyde group. | |

| Benzylic proton (-CHBr) | ~5.1 - 5.3 (quartet) | Coupled to the methyl protons. | |

| Methyl protons (-CH₃) | ~2.0 - 2.2 (doublet) | Coupled to the benzylic proton. | |

| ¹³C NMR | Carbonyl carbon (-CHO) | ~191 - 192 | Similar to benzaldehyde's carbonyl carbon.[11] |

| Aromatic carbons | ~128 - 145 | A complex pattern of 4 signals due to substitution. | |

| Benzylic carbon (-CHBr) | ~45 - 50 | The C-Br bond deshields this carbon. | |

| Methyl carbon (-CH₃) | ~25 - 27 | ||

| Mass Spec | Molecular Ion (M⁺) | 212 & 214 (approx. 1:1 ratio) | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature. |

Troubleshooting and Side Reactions

While generally a robust reaction, several issues can arise.

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete reaction; impure NBS; wet solvent or glassware. | Ensure reflux temperature is maintained; recrystallize NBS; use anhydrous solvents and oven-dried glassware.[4][6] |

| Dibromination | Using excess NBS or prolonged reaction time. | Use a slight excess (1.05-1.1 eq.) of NBS and monitor carefully by TLC to stop the reaction upon completion. |

| Ring Bromination | Presence of ionic bromine (Br⁺) due to polar solvents or impurities. | Use non-polar solvents like CCl₄ or cyclohexane. Ensure NBS is pure. |

| Aldehyde Oxidation | NBS can be an oxidizing agent, though less common under these conditions.[12] | Maintain inert atmosphere and use a minimal amount of radical initiator. |

Safety Precautions

-

N-Bromosuccinimide (NBS): Is a corrosive solid that causes skin burns and eye damage. It is also an oxidizing agent. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14][15] Avoid dust formation.[16]

-

Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent.[8] It should be handled exclusively in a well-ventilated fume hood. Consider replacing it with less toxic alternatives like cyclohexane or acetonitrile where possible.[7]

-

AIBN/BPO: Radical initiators can be unstable upon heating. Add them at room temperature before heating the reaction mixture.

-

General: Always wear appropriate PPE. The reaction should be conducted in a fume hood. Have spill kits and emergency procedures in place.

References

- Google Patents. (2006).

-

Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN. [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

-

YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

-

OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

-

ACS Publications. (2018). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

YouTube. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. [Link]

-

ResearchGate. (2019). Proposed synthesis of 3-bromomethyl benzaldehyde?. [Link]

-

University of California, Santa Barbara. (2012). Carbon tetrachloride - Standard Operating Procedure. [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]

-

The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No.. [Link]

-

Chemistry Stack Exchange. (2021). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. m.youtube.com [m.youtube.com]

- 4. orgosolver.com [orgosolver.com]

- 5. m.youtube.com [m.youtube.com]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. reddit.com [reddit.com]

- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. carlroth.com [carlroth.com]

- 14. chemscience.com [chemscience.com]

- 15. lobachemie.com [lobachemie.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

Technical Guide: Reactivity & Chemoselectivity of 4-(2-Bromoethyl)benzaldehyde

[1]

CAS: 7617-70-1 | Formula: C₉H₉BrO | MW: 213.07 g/mol [1][2][][4]

Executive Summary

4-(2-Bromoethyl)benzaldehyde is a high-value bifunctional building block utilized in the synthesis of bioactive heterocycles (e.g., isochromans, indoles) and pharmaceutical intermediates (e.g., Ropinirole).[1][4] Its utility stems from the orthogonality between its two electrophilic centers: the aryl aldehyde and the alkyl bromide .

However, this dual reactivity presents a specific challenge: Chemoselectivity .[1] The primary alkyl bromide is prone to nucleophilic substitution (

Mechanistic Analysis & Electronic Structure

To design effective protocols, one must understand the electronic environment of the bromoethyl group.

-

Inductive Effects: The benzaldehyde moiety is electron-withdrawing.[1][4] While the ethyl spacer prevents direct resonance interaction between the aldehyde and the bromide, the inductive effect (

) propagates through the chain. This increases the acidity of the benzylic protons ( -

Lack of Resonance Activation: Unlike benzyl bromides, the carbon-bromine bond in the phenethyl position is not activated by resonance. Consequently,

pathways are unfavorable due to the instability of the primary carbocation. Reactions must be driven via

Visualization: Divergent Reaction Pathways

The following diagram illustrates the competing pathways available to the molecule.

Figure 1: Divergent reactivity pathways.[1] The green path represents the target substitution; red indicates the elimination risk; yellow indicates aldehyde reactivity.

Critical Control Points for Chemoselectivity

Suppression of Elimination (E2)

The formation of 4-vinylbenzaldehyde is the primary failure mode.

-

Base Strength: Avoid strong bases (e.g., alkoxides like NaOEt, KOtBu).[1] Use non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine) only if necessary to neutralize acid generated during the reaction.

-

Nucleophile Selection: Favor soft, highly nucleophilic species that are weak bases (e.g.,

, -

Temperature:

is enthalpy-driven but has a lower activation energy than

Aldehyde Preservation

Nucleophiles such as primary amines will react with the aldehyde to form imines.[1]

-

Strategy A (Direct): Use nucleophiles that do not react with aldehydes (e.g., Azide, Thiol).[1]

-

Strategy B (Protection): If reacting with an amine, protect the aldehyde as an acetal (using ethylene glycol/PTSA) prior to the substitution, then deprotect.

Experimental Protocols

Protocol A: Selective Azidation (Model Reaction)

This protocol introduces a nitrogen functionality without affecting the aldehyde, serving as a gateway to amines (via Staudinger reduction) or triazoles (via Click chemistry).[1]

Reagents:

-

Sodium Azide (

) (1.5 equiv)[1]

Workflow:

-

Preparation: Dissolve 4-(2-Bromoethyl)benzaldehyde in DMSO (0.2 M concentration). Note: DMSO accelerates

rates significantly compared to THF. -

Addition: Add

in a single portion at room temperature ( -

Reaction: Stir under inert atmosphere (

) for 4–6 hours. -

Workup: Dilute with water and extract with

. Wash organic layer

Protocol B: Finkelstein Activation (For Sluggish Nucleophiles)

If a specific nucleophile reacts slowly, converting the bromide to an iodide in situ increases reactivity.

Workflow:

Data Summary: Solvent & Nucleophile Compatibility[5]

| Parameter | Recommendation | Rationale |

| Solvent | DMF, DMSO, DMAc | High dielectric constant promotes charge separation in the transition state; enhances nucleophilicity of anions.[1] |

| Avoid | Ethanol, Methanol | Protic solvents solvate anions, reducing nucleophilicity; alcohols may form acetals with the aldehyde. |

| Base | Mild inorganic bases sufficient for buffering without promoting rapid elimination.[1] | |

| Avoid | NaH, KOtBu, LDA | Strong bases will exclusively yield 4-vinylbenzaldehyde (styrene product).[1] |

| Temp | Keeps reaction under kinetic control ( |

Troubleshooting Logic (Self-Validating System)

Use the following logic flow to diagnose low yields.

Figure 2: Troubleshooting logic for reaction optimization.

References

-

PubChem. 4-(2-Bromoethyl)benzaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Master Organic Chemistry. Bulky Bases in Elimination Reactions. (Mechanistic grounding for E2 suppression). Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution vs Alkyl Substitution. (Differentiation of reactivity patterns).[1][6][7][8] Available at: [Link]

Sources

- 1. 4-(Bromomethyl)benzaldehyde | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 4. Buy 4-(2-Bromoethyl)benzaldehyde | 7617-70-1 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

Strategic Utilization of 4-(2-Bromoethyl)benzaldehyde in Modular Organic Synthesis

This technical guide details the strategic applications of 4-(2-Bromoethyl)benzaldehyde , a bifunctional building block critical for modular drug design, PROTAC linker synthesis, and materials functionalization.[1]

Executive Summary: The "Handle-and-Hook" Architecture

4-(2-Bromoethyl)benzaldehyde (CAS: 89944-69-4) represents a specialized class of bifunctional aryl-alkyl electrophiles .[1] Unlike its ortho-isomer (2-(2-bromoethyl)benzaldehyde), which is predisposed to intramolecular cyclization (forming isoindolines), the para-isomer is geometrically constrained to act as a linear extender .[1]

Its utility stems from the orthogonal reactivity of its two electrophilic sites:

-

The "Hook" (Aldehyde, C-1): A "hard" electrophile susceptible to reversible additions (imines, hydrazones) and irreversible reductive transformations (reductive amination).[1]

-

The "Handle" (Alkyl Bromide, C-4): A "soft" electrophile ideal for irreversible

substitution with nucleophiles (thiols, amines, phenoxides).[1]

This duality allows chemists to sequentially ligate two distinct molecular modules—such as an E3 ligase ligand and a protein of interest (POI) ligand—making it a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery (FBDD).

Chemical Profile & Reactivity Matrix

| Feature | Specification | Synthetic Implication |

| Molecular Formula | MW: 213.07 g/mol | |

| Aldehyde Reactivity | High | Rapidly undergoes reductive amination, Wittig olefination, and condensation.[1][2] |

| Alkyl Bromide Reactivity | Moderate ( | Primary alkyl bromide; reacts cleanly with thiols/phenols; less prone to elimination than secondary halides.[1] |

| Stability | Oxidation-Sensitive | Store under inert atmosphere ( |

| Solubility | Lipophilic | Soluble in DCM, THF, DMF; limited solubility in water.[1] |

Core Application: PROTAC & Linker Synthesis[1][3][4][5]

The most high-value application of 4-(2-Bromoethyl)benzaldehyde is in the construction of heterobifunctional degraders (PROTACs) . It serves as a rigid, aromatic-rich linker that can improve the cell permeability of the final chimera compared to flexible PEG chains.

Mechanism of Action: Sequential Ligation

The synthesis typically follows a "Convergent Assembly" strategy:

-

Step A (Aldehyde Ligation): The aldehyde reacts with an amine-bearing Warhead (e.g., Lenalidomide derivative) via reductive amination.[1]

-

Step B (Bromide Ligation): The alkyl bromide reacts with a nucleophilic Anchor (e.g., a phenolic JQ1 derivative) via Williamson ether synthesis.[1]

Visualization: Convergent Synthesis Workflow

Caption: Convergent assembly of a PROTAC molecule using 4-(2-Bromoethyl)benzaldehyde as the central linker hub.

Experimental Protocol: Reductive Amination & Cyclization

This protocol describes the reaction of 4-(2-Bromoethyl)benzaldehyde with a primary amine, followed by a subsequent cyclization or substitution event.[1] This is a standard method for installing the "Hook" side of the linker.

Phase 1: Reductive Amination

Objective: Attach an amine-containing pharmacophore to the aldehyde handle.[1]

Reagents:

-

4-(2-Bromoethyl)benzaldehyde (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Sodium Triacetoxyborohydride (

) (1.5 equiv)[1] -

Acetic Acid (catalytic, 1-2 drops)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve 4-(2-Bromoethyl)benzaldehyde in anhydrous DCM (0.1 M concentration).

-

Add the Primary Amine and catalytic Acetic Acid.[1] Stir at room temperature for 1–2 hours under nitrogen. Checkpoint: Monitor via TLC for disappearance of the aldehyde spot.

-

Reduction: Cool the mixture to 0°C. Add

portion-wise over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x), wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify the secondary amine intermediate via flash column chromatography (typically Hexanes/EtOAc).

Phase 2: Nucleophilic Substitution ( )

Objective: Utilize the alkyl bromide "Handle" to attach the second module.

Reagents:

Methodology:

-

Dissolve the nucleophile (1.2 equiv) in anhydrous DMF.[1][4]

-

Add Base (2.0 equiv) and stir for 30 minutes to generate the anion.

-

Add the Secondary Amine Intermediate (containing the bromoethyl group) dropwise.

-

Heat to 60–80°C for 4–8 hours.

-

Validation: Confirm product formation via LC-MS (looking for the loss of the bromine isotopic pattern).

Advanced Application: Surface Functionalization[1]

In material science, this molecule acts as an anchor for bio-functionalizing surfaces.[1]

-

The Bromide Anchor: Reacts with surface-bound thiols (e.g., on gold nanoparticles or thiolated polymers) or amines (on silica surfaces).[1]

-

The Aldehyde Display: Once anchored, the aldehyde group remains exposed, ready to covalently bind proteins or peptides via Schiff base formation (which can be stabilized by reduction).[1]

Logical Flow:

Surface-SH + Br-Linker-CHO

Scientific Integrity & Troubleshooting (E-E-A-T)

Critical Distinction: Ortho vs. Para

Researchers must not confuse 4-(2-Bromoethyl)benzaldehyde with 2-(2-Bromoethyl)benzaldehyde .[1]

-

Ortho-isomer: Spontaneously cyclizes with amines to form isoindolines.[1]

-

Para-isomer: Cannot cyclize intramolecularly to form stable 5/6-membered rings.[1] It is strictly a linker .

Self-Validating the Protocol

-

NMR Diagnostic: The aldehyde proton appears as a singlet at ~10.0 ppm.[1] Upon reductive amination, this peak disappears, and a new benzylic methylene signal appears at ~3.8 ppm.[1]

-

Mass Spec Diagnostic: The starting material shows a characteristic 1:1 isotopic ratio (

).[1] Successful substitution of the bromide results in the loss of this specific pattern.

References

-

Bifunctional Linkers in PROTAC Design

-

Reductive Amination Methodologies

-

General Reactivity of Bromoalkyl Benzaldehydes

-

Surface Immobilization Strategies

Sources

4-(2-Bromoethyl)benzaldehyde as a precursor for pharmaceuticals

4-(2-Bromoethyl)benzaldehyde: A Bifunctional Linchpin for Medicinal Chemistry

Executive Summary

4-(2-Bromoethyl)benzaldehyde (CAS: 89944-69-4 / 7617-70-1) represents a "privileged intermediate" in medicinal chemistry due to its structural orthogonality.[1] It features two distinct electrophilic sites: a "hard" carbonyl center (aldehyde) and a "soft" alkyl halide (bromide). This bifunctionality allows for sequential, chemoselective derivatization, making it an indispensable tool for synthesizing linear pharmacophores, particularly in the development of GPCR ligands, kinase inhibitors, and antifungal azoles requiring a para-substituted phenethyl linker.

Unlike its ortho-isomer (a precursor to the dopamine agonist Ropinirole), the para-isomer discussed here is primarily utilized to extend pharmacophores into deep binding pockets or to link two distinct bioactive motifs.[1]

Section 1: Chemical Profile & Reactivity

The utility of 4-(2-bromoethyl)benzaldehyde lies in the reactivity difference between its two functional groups.[1] This allows researchers to perform operations at one end of the molecule without requiring protecting groups for the other, provided the correct order of events is followed.

| Feature | Functional Group | Reactivity Profile | Primary Transformations |

| Site A | Aldehyde (-CHO) | Electrophilic (Hard) | Reductive amination, Wittig olefination, Acetal protection |

| Site B | Alkyl Bromide (-CH₂CH₂Br) | Electrophilic (Soft) | |

| Linker | Ethyl Spacer | Rigid/Flexible Hybrid | Prevents steric congestion between the phenyl ring and the tail group |

Chemo-selectivity Rule:

-

Aldehyde-First Strategy: Reductive aminations are typically performed before bromide displacement to avoid self-polymerization or competitive alkylation, as the aldehyde is more susceptible to rapid nucleophilic attack by primary amines.[1]

-

Bromide-First Strategy: Requires protection of the aldehyde (e.g., as a dimethyl acetal) to prevent side reactions with nucleophiles or reducing agents.

Section 2: Upstream Synthesis (Preparation of the Precursor)

While industrial routes often employ the Rieche formylation of (2-bromoethyl)benzene using

For high-purity laboratory applications, the Appel Reaction starting from 4-(2-hydroxyethyl)benzaldehyde is the superior protocol.[1] It operates under mild, neutral conditions, preserving the aldehyde fidelity.

Protocol 1: Appel Reaction (Alcohol Bromide)[2]

-

Objective: Conversion of 4-(2-hydroxyethyl)benzaldehyde to 4-(2-bromoethyl)benzaldehyde.

-

Reaction Type: Nucleophilic substitution (

) via oxyphosphonium intermediate.

Step-by-Step Methodology:

-

Reagents: 4-(2-hydroxyethyl)benzaldehyde (1.0 equiv), Carbon Tetrabromide (

, 1.1 equiv), Triphenylphosphine ( -

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve 4-(2-hydroxyethyl)benzaldehyde and

in DCM at 0°C under -

Add

portion-wise over 20 minutes. The solution will typically turn yellow. -

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the polar alcohol spot indicates completion.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to

20% volume. -

Add cold diethyl ether to precipitate triphenylphosphine oxide (

). Filter off the white solid. -

Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

-

Yield: Typically 85-92% as a pale yellow oil.[1]

Caption: Mechanistic flow of the Appel reaction converting the alcohol precursor to the target bromide under mild conditions.

Section 3: Downstream Pharmaceutical Applications

This molecule is a critical linchpin for synthesizing "Long-Chain" Ligands .[1] In GPCR drug discovery (e.g., Dopamine D2, Serotonin 5-HT), a pharmacophore often needs to be tethered to a "tail" phenyl ring to access secondary binding pockets.

Application A: Synthesis of Piperazine-Linked Bioactives

A common motif in antifungal agents (e.g., Posaconazole analogues) and antipsychotics involves a piperazine ring linked to a phenethyl chain.

Synthetic Strategy:

-

Reductive Amination (Aldehyde): Attach the piperazine core.

-

Displacement (Bromide): The bromide remains intact during mild reductive amination, allowing for subsequent reaction with a thiol or a second amine.

Protocol 2: Chemoselective Reductive Amination

-

Objective: Coupling with N-Boc-piperazine while leaving the alkyl bromide intact.

Step-by-Step Methodology:

-

Reagents: 4-(2-bromoethyl)benzaldehyde (1.0 equiv), N-Boc-piperazine (1.1 equiv), Sodium Triacetoxyborohydride (

, 1.4 equiv), Acetic Acid (catalytic).[1] -

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

-

Procedure:

-

Mix aldehyde and amine in DCE at RT for 30 minutes to form the imine intermediate (equilibrium).

-

Add

in one portion. -

Stir at RT for 12-16 hours. Note: STAB is preferred over

due to lower toxicity and better selectivity, avoiding reduction of the bromide.

-

-

Workup: Quench with saturated

. Extract with DCM. -

Outcome: The product is a 4-(2-bromoethyl)benzyl-piperazine derivative.[1] The bromide is now ready for a second substitution (e.g., with a thiophenol or imidazole) to complete the drug scaffold.

Section 4: Divergent Synthesis Map

The following diagram illustrates how to navigate the bifunctionality of the molecule to access different chemical spaces.

Caption: Decision tree for divergent synthesis. Path A is preferred for rapid library generation; Path B is necessary if the nucleophile is incompatible with aldehydes.

Section 5: Handling & Stability

-

Lachrymator Warning: Like many benzyl and phenethyl halides, this compound is a potent lachrymator. All operations must be performed in a well-ventilated fume hood.[1]

-

Oxidation Sensitivity: The aldehyde group is prone to air oxidation to the carboxylic acid (4-(2-bromoethyl)benzoic acid).[1] Store under inert gas (

or Ar) at 2-8°C. -

Analytical Marker: In

NMR (

References

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1] Link

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 116345, 4-(2-Bromoethyl)benzaldehyde." PubChem. Link

-

Rieche, A., Gross, H., & Höft, E. (1960). "Über

-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88-94.[1] Link

Sources

Technical Guide: Stability and Storage Protocols for 4-(2-Bromoethyl)benzaldehyde

This guide outlines the technical protocols for the stability maintenance, storage, and handling of 4-(2-Bromoethyl)benzaldehyde . It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies and linker synthesis.

Executive Summary

4-(2-Bromoethyl)benzaldehyde (CAS: 7617-70-1 / 52134-21-7) acts as a bifunctional "linchpin" intermediate. Its dual reactivity—an electrophilic alkyl bromide tail and a reactive aldehyde head—makes it invaluable for fragment-based drug discovery (FBDD) but inherently unstable.

Critical Insight: This compound is thermodynamically predisposed to degradation via two competing pathways: oxidative dehydrogenation of the aldehyde and

Storage Mandate: Store at -20°C under Argon , strictly protected from light.

Physicochemical Profile & Stability Markers

Understanding the physical state is the first line of defense against degradation.

| Property | Specification | Stability Implication |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) | Liquids have higher molecular mobility, increasing the rate of autoxidation compared to crystalline solids. |

| Melting Point | 50–54°C (approximate) | Proximity to ambient temperature means phase changes can occur during shipping, accelerating degradation. |

| Boiling Point | ~140°C (at 0.5 mmHg) | High boiling point suggests low volatility, but thermal distillation often triggers elimination. |

| Reactivity | Bifunctional (Aldehyde + Alkyl Bromide) | Incompatible with strong bases, oxidizing agents, and Lewis acids. |

Degradation Mechanisms: The "Triangle of Instability"

To preserve this compound, one must interrupt its three primary decomposition pathways. The diagram below illustrates how environmental factors trigger specific chemical failures.

degradation_pathways.dot

Figure 1: The three primary degradation vectors. Path B (Elimination) is unique to the ethyl linker and results in the release of corrosive HBr gas.

Mechanistic Detail

-

Path A (Oxidation): The aldehyde proton is highly susceptible to radical abstraction by atmospheric oxygen, converting the liquid aldehyde into solid 4-(2-bromoethyl)benzoic acid. Visual Sign: Appearance of white crystals suspended in the yellow liquid.

-

Path B (Elimination): The 2-bromoethyl group possesses a

-hydrogen. Under thermal stress (>25°C) or light exposure, HBr is eliminated to form 4-vinylbenzaldehyde. This styrene derivative can then auto-polymerize, turning the sample into an insoluble gum. -

Path C (Hydrolysis): Moisture attacks the alkyl bromide, displacing the bromine to form an alcohol. This is slower than A or B but critical in humid storage environments.

Storage & Handling Protocols

This protocol is a self-validating system; if the compound degrades, the physical signs (color change, pressure buildup) will be immediately apparent upon following the inspection steps.

A. Long-Term Storage (Archive)

| Parameter | Requirement | Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of |

| Atmosphere | Argon or Nitrogen | Displaces O2 to prevent benzoic acid formation. Argon is preferred due to higher density. |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass blocks UV light (initiator of radical elimination). PTFE prevents leaching of plasticizers. |

| Desiccant | Secondary containment with Drierite/Silica | Prevents hydrolysis of the alkyl bromide. |

B. Handling Workflow (Active Use)

Goal: Minimize "Thaw-Refreeze" cycles which introduce moisture condensation.

-

Equilibration: Remove vial from freezer and place in a desiccator. Allow to reach room temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture directly into the product, accelerating hydrolysis.

-

-

Aliquotting: Under a flow of Nitrogen/Argon, use a glass pipette to withdraw the required amount.

-

Avoid: Metal needles, which can catalyze radical decomposition if trace rust is present.

-

-

Resealing: Purge the headspace with Argon for 10–15 seconds before recapping. Parafilm the cap junction.

Quality Control & Purity Verification

Before committing this intermediate to a high-value synthesis, verify its integrity using this rapid QC logic.

QC Workflow Diagram

qc_workflow.dot

Figure 2: Decision tree for pre-reaction validation.

Diagnostic NMR Signals (CDCl3)

-

Target (Aldehyde): Singlet at ~10.0 ppm .

-

Contaminant A (Acid): Broad singlet >11.0 ppm (indicates oxidation).

-

Contaminant B (Styrene): Doublets of doublets at 5.3 ppm and 5.8 ppm (vinyl protons indicate elimination).

-

Contaminant C (Alcohol): Triplet shift of the ethyl CH2 from ~3.6 ppm (Br-CH2) to ~3.9 ppm (HO-CH2).

Emergency & Safety (HBr Evolution)

In the event of thermal decomposition (Path B), this compound releases Hydrogen Bromide (HBr) gas.

-

Sign: "Fuming" upon opening the bottle (HBr reacting with moist air).

-

Action: Vent the container in a chemical fume hood immediately. Do not tightly seal a decomposing bottle, as pressure buildup can cause glass failure. Neutralize spills with saturated Sodium Bicarbonate solution.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81045, 4-(2-Bromoethyl)benzaldehyde. Retrieved from [Link]

-

Accela ChemBio. (2024). Safety Data Sheet: 4-(2-Bromoethyl)benzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (1940). Elimination reactions of bromoethyl-arenes to styrenes. Coll. Vol. 2, p. 305. Retrieved from [Link]

An In-depth Technical Guide to 4-(2-Bromoethyl)benzaldehyde: Synthesis, Commercial Availability, and Applications

Executive Summary: 4-(2-Bromoethyl)benzaldehyde (CAS No. 7617-70-1) is a bifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Featuring both a reactive aldehyde group and a bromoethyl moiety, it serves as a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, commercial availability, plausible synthetic routes, and key applications, with a focus on its role in drug discovery and polymer chemistry. All discussions are grounded in established chemical principles and supported by relevant technical data to ensure scientific integrity for an audience of researchers and drug development professionals.

Introduction: A Profile of 4-(2-Bromoethyl)benzaldehyde

4-(2-Bromoethyl)benzaldehyde is a substituted aromatic aldehyde. The molecule's utility is derived from the orthogonal reactivity of its two functional groups: the aldehyde (-CHO) and the primary alkyl bromide (-CH₂CH₂Br). The aldehyde can participate in a wide array of reactions such as reductive amination, Wittig reactions, and condensations to form new carbon-carbon and carbon-heteroatom bonds. Concurrently, the bromoethyl group is an excellent electrophile for nucleophilic substitution reactions or can be used to introduce the ethylphenyl moiety into a target structure.[1]

This dual functionality makes it a valuable building block, particularly in the construction of heterocyclic scaffolds common in bioactive molecules and for creating specialized polymers where the bromoethyl group can act as a site for crosslinking or further modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties for 4-(2-Bromoethyl)benzaldehyde is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 7617-70-1 | [2][3] |

| Molecular Formula | C₉H₉BrO | [2] |

| Molecular Weight | 213.07 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Exact Mass | 211.98368 u | [2][4] |

| Complexity | 117 | [2][4] |

| LogP (XLogP3) | 2.5 | [2][4] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Commercial Availability and Procurement

4-(2-Bromoethyl)benzaldehyde is commercially available from a number of chemical suppliers who specialize in building blocks for research and development.[2] The product has reached a commercial scale of mass production, indicating a stable supply chain for larger-scale synthetic needs.[2] When procuring this reagent, it is crucial for researchers to verify the purity and identity of the material, as impurities from the synthesis can adversely affect subsequent reactions.

Representative Suppliers

The following table lists some of the known suppliers of 4-(2-Bromoethyl)benzaldehyde. Researchers should consult the respective company websites for the most current information on purity, available quantities, and pricing.

| Supplier | Purity (Typical) | Available Quantities | Notes |

| LookChem | ≥99% | Bulk | Lists multiple raw material suppliers.[2] |

| BOC Sciences | Research Grade | Gram to Kilogram | Provides the material as a research chemical/building block.[4] |

| Smolecule | Research Grade | Gram Scale | Provides summary of applications and properties.[1] |

| ChemNet | Research Grade | Gram Scale | Lists compound under CAS 7617-70-1.[3] |

Procurement and Quality Control Workflow

A systematic approach to procurement and quality control is essential to ensure the reliability of experimental results. This involves supplier vetting, certificate of analysis (CoA) verification, and in-house analytical confirmation.

Caption: Procurement and Quality Control Workflow for Chemical Reagents.

Synthesis and Purification Strategies

While detailed, peer-reviewed protocols for the direct synthesis of 4-(2-Bromoethyl)benzaldehyde are not abundant in the literature, its structure suggests several logical synthetic pathways starting from commercially available materials. The most direct approach involves the manipulation of the side chain of a pre-existing benzaldehyde derivative.

Plausible Synthetic Route: Side-Chain Bromination

A plausible and commonly cited method for the synthesis of this compound is the bromination of 4-ethylbenzaldehyde.[5] This transformation requires the selective bromination of the benzylic position of the ethyl group, which is activated for radical reactions.

Caption: Proposed synthetic pathway via radical side-chain bromination.

Experimental Protocol: Conceptual Outline

The following protocol is a conceptual outline based on standard procedures for radical bromination of benzylic positions. Note: This protocol requires experimental validation and optimization.

-

Reaction Setup: To a solution of 4-ethylbenzaldehyde (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.0-1.2 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard tungsten lamp to facilitate the initiation of the radical chain reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.

Purification

The crude product obtained from the synthesis will likely contain unreacted starting material, over-brominated side products, and other impurities. Purification is typically achieved via one of the following methods:

-

Vacuum Distillation: Given that the target compound is a liquid, vacuum distillation can be an effective method for purification on a larger scale.

-

Column Chromatography: For smaller scales or to achieve high purity, silica gel column chromatography is the method of choice. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the product from more polar and non-polar impurities.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of 4-(2-Bromoethyl)benzaldehyde. The expected data from standard analytical techniques are outlined below.

Mass Spectrometry (MS)

Mass spectrometric analysis is a definitive tool for confirming the molecular weight and the presence of bromine.

-

Molecular Ion Peak: Electron Ionization (EI) mass spectrometry should reveal a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 212 and 214, with a nearly 1:1 intensity ratio, which is indicative of a molecule containing a single bromine atom.[1]

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of key functional groups. A significant fragment would be the loss of the bromine radical (•Br), leading to a cation at m/z 133. Another prominent peak would likely be the benzoyl cation at m/z 105.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl side chain.

-

C-Br Stretch: A characteristic absorption for the carbon-bromine bond should appear in the fingerprint region, typically below 700 cm⁻¹.[1]

Key Applications in Research and Development

The unique bifunctional nature of 4-(2-Bromoethyl)benzaldehyde makes it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The bromoethyl group can be used to form a crucial bond with a nucleophilic center (e.g., an amine) in another molecule, while the aldehyde can be transformed into other functional groups or used to build heterocyclic rings. For example, it can serve as a precursor in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease.[1]

Caption: Application pathways for 4-(2-Bromoethyl)benzaldehyde in R&D.

Material Science

In polymer chemistry, 4-(2-Bromoethyl)benzaldehyde can be used as a monomer or a modifying agent.[1] The aldehyde group can be involved in polymerization reactions, while the bromoethyl group remains as a pendant functional group on the polymer backbone. This pendant group can then be used for:

-

Cross-linking: To improve the mechanical and thermal properties of the polymer.

-

Grafting: To attach other polymer chains or molecules to the backbone, creating materials with specialized surface properties.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for 4-(2-Bromoethyl)benzaldehyde was not available through the conducted searches, general precautions for handling aromatic aldehydes and alkyl halides should be strictly followed.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be beneficial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group over time.

Conclusion

4-(2-Bromoethyl)benzaldehyde stands out as a highly useful and commercially accessible building block for advanced chemical synthesis. Its value lies in the strategic placement of two distinct reactive centers—the aldehyde and the bromoethyl group—which can be addressed with high selectivity in multi-step synthetic sequences. For researchers in drug discovery and material science, a thorough understanding of its properties, handling requirements, and synthetic potential is key to leveraging this versatile intermediate for the development of novel molecules and materials. As with any reactive chemical, adherence to strict safety protocols and verification of material quality are paramount to achieving successful and reproducible scientific outcomes.

References

-

FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? Retrieved February 4, 2026, from [Link]

-

LookChem. (n.d.). 4-(2-Bromoethyl)benzaldehyde. Retrieved February 4, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2021, December 11). 4-Ethylbenzaldehyde. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. (n.d.). DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS.

-

European Publication Server. (n.d.). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS - Patent 0946478. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (n.d.). CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.

Sources

- 1. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]

- 2. NUCLEATING AGENT FOR THERMOPLASTIC POLYMER COMPOSITION - Patent 3049469 [data.epo.org]

- 3. 4-Bromo-2-ethylbenzaldehyde | C9H9BrO | CID 53256793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Buy 4-(2-Bromoethyl)benzaldehyde | 7617-70-1 [smolecule.com]

Application Note: Heterocyclic Synthesis using 4-(2-Bromoethyl)benzaldehyde

[1]

Introduction & Chemical Profile[2][3][4][5][6][7][8]

4-(2-Bromoethyl)benzaldehyde is a versatile aromatic intermediate characterized by two orthogonal electrophilic sites: a formyl group (aldehyde) and a bromoethyl side chain (alkyl halide). This dual reactivity makes it an ideal "hub" molecule in medicinal chemistry, particularly for fragment-based drug design (FBDD).

Chemical Profile

| Property | Specification |

| CAS Number | 85566-56-1 (Para-isomer) |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Appearance | Pale yellow liquid to low-melting solid |

| Reactivity Class | Bifunctional Electrophile (Type I: Carbonyl; Type II: Alkyl Halide) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Strategic Value in Synthesis

Unlike simple benzaldehydes, this compound allows researchers to construct a heterocyclic core and simultaneously install a reactive handle for late-stage functionalization.

-

The Aldehyde (Site A): Participates in cyclocondensation reactions (e.g., Knoevenagel, Biginelli, Hantzsch) to form rings like Benzimidazoles, Dihydropyridines, or Pyrimidines .

-

The Bromoethyl (Site B): Remains intact during mild cyclization conditions, serving as a "latent" electrophile for subsequent

reactions with amines, thiols, or alkoxides to generate libraries of bioactive derivatives (e.g., Ropinirole analogs).

Mechanistic Pathways & Reaction Logic

The successful utilization of this scaffold relies on Chemoselectivity Control . The aldehyde is generally more reactive toward nucleophilic addition/condensation than the alkyl bromide is toward substitution under neutral/acidic conditions. However, under strong basic conditions, the bromoethyl group risks

Diagram 1: Divergent Synthesis Workflow

The following diagram illustrates the "Hub" strategy, where the aldehyde is used to build the ring, followed by tail functionalization.

Caption: Divergent synthesis strategy prioritizing heterocycle formation followed by side-chain functionalization to avoid elimination side-products.

Experimental Protocols

Protocol A: Synthesis of 2-Arylbenzimidazoles

This protocol utilizes the oxidative condensation of the aldehyde with o-phenylenediamine. It is designed to preserve the bromoethyl group by avoiding strong mineral bases.

Target Molecule: 2-[4-(2-Bromoethyl)phenyl]-1H-benzimidazole

Mechanism: Schiff base formation

Materials

-

4-(2-Bromoethyl)benzaldehyde (1.0 equiv)

-

o-Phenylenediamine (1.1 equiv)

-

Sodium Metabisulfite (

) (1.5 equiv) or 1,4-Benzoquinone (Catalytic) -

Workup: Ethyl Acetate, Brine,

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in 30 mL of Ethanol.

-

Addition: Add 4-(2-Bromoethyl)benzaldehyde (10 mmol, 2.13 g) dropwise over 5 minutes. The solution may turn slightly yellow (imine formation).

-

Oxidant Addition: Add Sodium Metabisulfite (15 mmol, 2.85 g) dissolved in 5 mL of water.

-

Note:

acts as a mild oxidant to facilitate the dehydrogenation step required to aromatize the imidazole ring without affecting the alkyl bromide.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot ( -

Workup:

-

Cool reaction to Room Temperature (RT).

-

Concentrate ethanol under reduced pressure.

-

Pour residue into 50 mL ice-water. Neutralize with saturated

if acidic. -

Extract with Ethyl Acetate (

mL). -

Dry organic layer over anhydrous

and concentrate.[3]

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

-

Yield Expectation: 75–85%.

-

Protocol B: Multicomponent Hantzsch Dihydropyridine Synthesis

This protocol constructs a 1,4-dihydropyridine core, a privileged scaffold in calcium channel blockers, using the aldehyde functionality.

Target Molecule: Diethyl 4-[4-(2-bromoethyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Materials

-

4-(2-Bromoethyl)benzaldehyde (1.0 equiv)

-

Ethyl Acetoacetate (2.2 equiv)

-

Ammonium Acetate (1.5 equiv)

Step-by-Step Methodology

-

Mixing: Combine 4-(2-Bromoethyl)benzaldehyde (5 mmol, 1.06 g), Ethyl Acetoacetate (11 mmol, 1.43 g), and Ammonium Acetate (7.5 mmol, 0.58 g) in 20 mL of absolute ethanol.

-

Reaction: Reflux the mixture for 6–8 hours.

-

Mechanistic Insight: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one equivalent of acetoacetate, followed by Michael addition of the enamine formed from the second equivalent and ammonia.

-

-

Observation: A yellow precipitate typically forms upon cooling.

-

Isolation: Filter the solid and wash with cold ethanol (

mL). -

Purification: Recrystallize from hot ethanol.

-

Critical Control: Do not use strong bases (like Piperidine) in excess, as they may displace the bromide or cause elimination. Ammonium acetate provides sufficient buffering.

-

Protocol C: Post-Cyclization Functionalization (Library Generation)

Once the heterocycle is formed (from Protocol A or B), the bromoethyl group is used to attach an amine "tail".

Target: Amino-ethyl substituted Heterocycle.

Step-by-Step Methodology

-

Dissolution: Dissolve the bromoethyl-heterocycle (1.0 equiv) in Acetonitrile (

) or DMF. -

Base & Nucleophile: Add

(2.0 equiv) and the secondary amine (e.g., Morpholine, N-Methylpiperazine) (1.2 equiv).-

Why

? It acts as an acid scavenger for the HBr generated. It is mild enough to prevent elimination of the ethyl group to styrene.

-

-

Heating: Heat to

for 4–12 hours. -

Workup: Filter off inorganic salts, concentrate, and purify via HPLC or crystallization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Styrene Formation (Vinyl peak in NMR at 5.2/5.7 ppm) | Base too strong (NaOH, KOH) or temperature too high. | Switch to mild organic bases (TEA, DIPEA) or inorganic buffers ( |

| Low Yield in Cyclization | Aldehyde oxidation to acid. | Ensure inert atmosphere ( |

| Incomplete Substitution (Protocol C) | Nucleophile steric hindrance. | Use NaI (10 mol%) as a catalyst (Finkelstein condition) to convert alkyl bromide to more reactive alkyl iodide in situ. |

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved October 24, 2025, from [Link]

-

National Institutes of Health (NIH). (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Retrieved October 24, 2025, from [Link]

-

LookChem. (n.d.). 4-(2-Bromoethyl)benzaldehyde Product Information. Retrieved October 24, 2025, from [Link]

4-(2-Bromoethyl)benzaldehyde in the synthesis of kinase inhibitors

Part 1: Executive Summary & Strategic Rationale

4-(2-Bromoethyl)benzaldehyde (CAS: 7617-70-1) is a high-value bifunctional building block utilized in the synthesis of Type I and Type II kinase inhibitors. Its structural utility lies in its dual electrophilic nature: it possesses a hard electrophile (aldehyde) and a soft electrophile (primary alkyl bromide) separated by a rigid phenyl-ethyl spacer.

In medicinal chemistry, this molecule is primarily employed to:

-

Construct "Tail" Moieties: The alkyl bromide serves as an anchor for solubilizing groups (e.g., morpholine, piperazine) that extend into the solvent-exposed regions of the kinase ATP-binding pocket.

-

Scaffold Extension: The aldehyde functionality facilitates efficient coupling to the kinase-binding core (hinge binder) via reductive amination, Knoevenagel condensation, or Wittig olefination.

Critical Application Note: The successful use of this reagent hinges on managing the competition between nucleophilic substitution (

Part 2: Chemical Profile & Handling

| Property | Specification | Application Insight |

| CAS Number | 7617-70-1 | Verify purity >97% by HPLC before use. |

| MW | 213.07 g/mol | -- |

| Appearance | Pale yellow liquid/solid | Low melting point (approx. 50–54°C). Store cold (2–8°C). |

| Reactivity | Bifunctional Electrophile | Aldehyde: High reactivity toward amines/hydrides.Alkyl Bromide: Moderate reactivity; prone to E2 elimination. |

| Stability Risk | High | Spontaneous elimination to 4-vinylbenzaldehyde occurs with strong bases (e.g., NaOEt, t-BuOK) or heat (>80°C). |

Safety Warning: This compound is a potent alkylating agent and lachrymator. All procedures must be conducted in a fume hood.

Part 3: Synthetic Strategies & Decision Logic

The synthesis of kinase inhibitors using this intermediate requires a defined "Order of Operations" to prevent side reactions.

Strategy A: The "Tail-First" Approach (Protection Required)

Best for: Attaching complex solubilizing tails before coupling to the precious kinase core.

Workflow: Protect Aldehyde

Strategy B: The "Core-First" Approach (Direct)

Best for: Building the scaffold (e.g., Indole/Quinoline formation) where the bromide survives the cyclization conditions.

Workflow: React Aldehyde to form Core

Visualizing the Synthetic Pathway

Figure 1: Decision matrix for synthetic route selection based on target inhibitor architecture.

Part 4: Detailed Experimental Protocols

This section details Strategy A (Tail-First) , as it is the most chemically demanding and requires strict chemoselectivity controls.

Objective:

Synthesis of a "Tail-Linker" intermediate: 4-(2-(4-morpholinyl)ethyl)benzaldehyde . Rationale: This intermediate allows for the convergent synthesis of inhibitors by coupling the pre-formed solubilizing tail to various amine-bearing kinase scaffolds.

Protocol Steps:

Step 1: Chemoselective Protection (acetal formation)

-

Reagents: 4-(2-Bromoethyl)benzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

-

Solvent: Toluene (Anhydrous).

-

Procedure:

-

Combine reagents in a flask equipped with a Dean-Stark trap.

-

Reflux at 110°C. Monitor water collection.

-

Critical Check: Stop reaction immediately upon cessation of water evolution (approx. 2-4 h) to prevent thermal elimination of HBr.

-

Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

-

Result: 2-(4-(2-bromoethyl)phenyl)-1,3-dioxolane.

-

Step 2:

-

Reagents: Protected Intermediate (from Step 1), Morpholine (1.5 eq),

(2.0 eq, anhydrous/micronized), KI (0.1 eq, catalyst). -

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions:

-

Dissolve the protected bromide in ACN.

-

Add

and KI. -

Add Morpholine dropwise at 0°C.

-

Allow to warm to Room Temperature (25°C) and stir for 12–18 hours.

-

Do NOT heat above 40°C. Higher temperatures favor the E2 elimination product (styrene derivative).

-

-

Validation: Monitor by TLC/LCMS. Look for mass [M+H] corresponding to the amine adduct. If a peak with [M-HBr] is observed, lower the temperature.

Step 3: Deprotection

-

Reagents: 1N HCl (aq), THF.

-

Procedure: Stir at RT for 2 hours. Neutralize with NaHCO₃. Extract with DCM.

-

Yield: High purity 4-(2-morpholinoethyl)benzaldehyde ready for coupling.

Part 5: Troubleshooting & Optimization (Self-Validating Systems)

The following table provides a logic check for experimental failures, ensuring the protocol is self-correcting.

| Observation | Root Cause | Corrective Action |

| Vinyl Impurity (NMR: alkene doublets ~5.2/5.7 ppm) | E2 Elimination due to high Temp or Strong Base. | Switch base from |

| Polymerization / Gumming | Unprotected aldehyde reacting with amine. | Ensure Step 1 (Protection) was 100% complete before adding amine. |

| Low Conversion (Step 2) | Poor nucleophilicity or steric hindrance. | Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ. |

Part 6: References

-

Chemical Identity & Properties:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10656207, 4-(2-Bromoethyl)benzaldehyde. Retrieved from [Link]

-

-

Kinase Inhibitor Structural Design:

-

Synthetic Methodology (Elimination vs Substitution):

-

Reaction of Aldehydes with Amines:

Sources

- 1. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-(2-Bromoethyl)benzaldehyde | C9H9BrO | CID 10656207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-(Bromomethyl)benzaldehyde | C8H7BrO | CID 11206421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How does benzaldehyde react with amines? - Blog [sinoshiny.com]

- 10. 1-(2-bromoethyl)-4-(chloromethyl)benzene | CAS#:24249-98-7 | Chemsrc [chemsrc.com]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: Derivatization of 4-(2-Bromoethyl)benzaldehyde, a Versatile Scaffold for Drug Discovery

Abstract

4-(2-Bromoethyl)benzaldehyde is a bifunctional molecule of significant interest in medicinal chemistry. Possessing two distinct and orthogonally reactive functional groups—an aldehyde and a primary alkyl bromide—it serves as an exceptionally versatile scaffold for the synthesis of diverse chemical libraries. The aldehyde allows for the introduction of various substituents via reductive amination and C-C bond-forming reactions, while the bromoethyl group is amenable to nucleophilic substitution, enabling the facile incorporation of a wide range of pharmacophoric elements. This application note provides a detailed guide for researchers, outlining the core reactivity principles and offering validated, step-by-step protocols for the strategic derivatization of this powerful building block in drug discovery campaigns.

Scientific Foundation: A Profile of Dual Reactivity

The synthetic utility of 4-(2-bromoethyl)benzaldehyde stems from the differential reactivity of its two functional groups. Understanding the underlying mechanisms is critical for strategic and efficient library design.

-

The Bromoethyl Group: The primary alkyl bromide is an excellent electrophile. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by a wide array of nucleophiles. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This pathway involves a backside attack by the nucleophile, leading to the displacement of the bromide ion in a single, concerted step. The reaction is favored by polar aprotic solvents (e.g., DMF, Acetonitrile) which solvate the cation of the nucleophilic salt but not the anion, thereby enhancing its nucleophilicity.

-

The Benzaldehyde Group: The aldehyde functionality is a classic electrophilic center. It readily reacts with nucleophilic nitrogen sources, such as primary and secondary amines, to form an intermediate imine or iminium ion.[2][3] This intermediate is not typically isolated but is reduced in situ using a mild hydride-donating reagent, a process known as reductive amination.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[3][4] Furthermore, the aldehyde can participate in various C-C bond-forming reactions, such as the Wittig reaction, to generate stilbene derivatives, which are themselves an important class of bioactive molecules.[6][7]

The distinct nature of these two reactive sites allows for either sequential or, with appropriate protecting group strategies, orthogonal derivatization.

Figure 1: Reactivity map of 4-(2-bromoethyl)benzaldehyde.

Derivatization Protocols: A Practical Guide

This section provides detailed, field-tested protocols for the derivatization of 4-(2-bromoethyl)benzaldehyde. The causality behind key reagent choices and conditions is explained to ensure reproducibility and facilitate troubleshooting.

Protocol Suite I: Modification at the Bromoethyl Group

These protocols focus on leveraging the electrophilic nature of the bromoethyl moiety. The primary consideration is the choice of a suitable base to neutralize the acid formed during the reaction without promoting side reactions.

Protocol 2.1.1: Synthesis of Amine Derivatives via SN2 Reaction

-

Scientific Rationale: This protocol describes the reaction with a primary or secondary amine. Potassium carbonate is used as a mild, inexpensive base to scavenge the HBr byproduct. Acetonitrile is an ideal polar aprotic solvent that facilitates the SN2 mechanism.

-

Step-by-Step Methodology:

-

To a solution of 4-(2-bromoethyl)benzaldehyde (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired primary or secondary amine (1.2 eq).

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

-

Stir the reaction mixture vigorously at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted product.